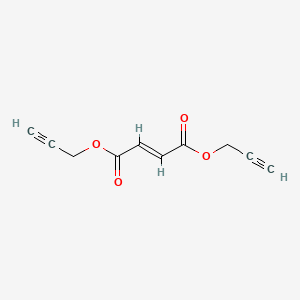
Fumaric acid, dipropargyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumaric acid, dipropargyl ester is an organic compound derived from fumaric acid, a naturally occurring dicarboxylic acid. This ester is characterized by the presence of two propargyl groups attached to the fumaric acid backbone. Fumaric acid itself is an intermediate in the citric acid cycle and is widely found in nature, being isolated for the first time from the plant Fumaria officinalis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fumaric acid, dipropargyl ester typically involves the esterification of fumaric acid with propargyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Fumaric acid+2Propargyl alcohol→Fumaric acid, dipropargyl ester+2Water
Industrial Production Methods: On an industrial scale, the production of fumaric acid esters can involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the removal of water during the reaction can also enhance the efficiency of the process .
化学反応の分析
Types of Reactions: Fumaric acid, dipropargyl ester can undergo various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of propargyl aldehyde or propargylic acid.
Reduction: Formation of propargyl alcohol.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
科学的研究の応用
Fumaric acid, dipropargyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to fumaric acid.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions
作用機序
The mechanism by which fumaric acid, dipropargyl ester exerts its effects is not fully understood. it is believed to involve the modulation of cellular redox states and the activation of antioxidant response pathways. The ester can dissociate to release fumaric acid, which then participates in the citric acid cycle and influences cellular metabolism. Additionally, the propargyl groups may interact with specific molecular targets, leading to changes in cellular signaling pathways .
類似化合物との比較
Dimethyl fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.
Monoethyl fumarate: Used in combination with dimethyl fumarate for its therapeutic effects.
γ-Butyrolactone and δ-Valerolactone derivatives: These compounds share structural similarities with fumaric acid esters and exhibit similar biological activities
Uniqueness: Fumaric acid, dipropargyl ester is unique due to the presence of propargyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo polymerization and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
4580-41-0 |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
bis(prop-2-ynyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H8O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2,5-6H,7-8H2/b6-5+ |
InChIキー |
UDTFMMZGEOHGNU-AATRIKPKSA-N |
異性体SMILES |
C#CCOC(=O)/C=C/C(=O)OCC#C |
正規SMILES |
C#CCOC(=O)C=CC(=O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


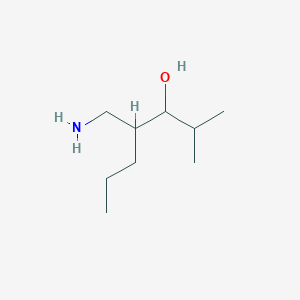
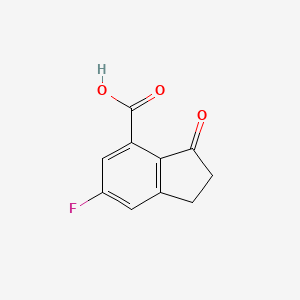
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)
![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)
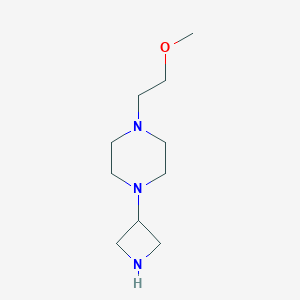
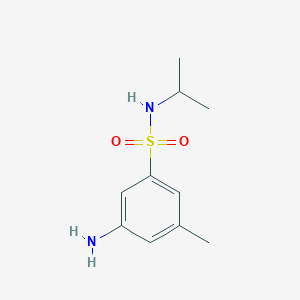
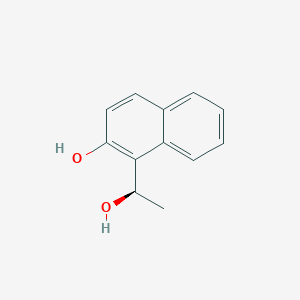
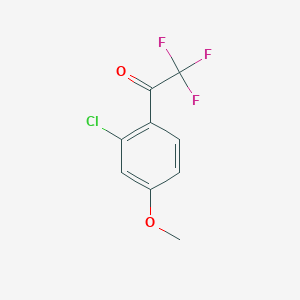
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)
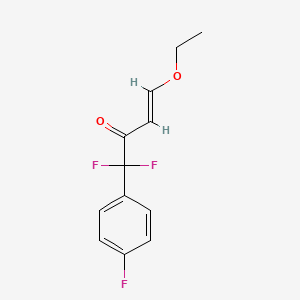
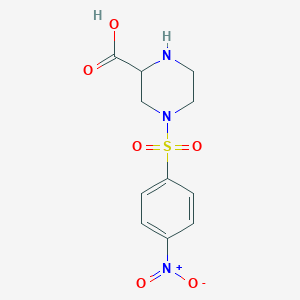
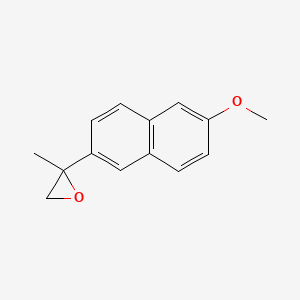
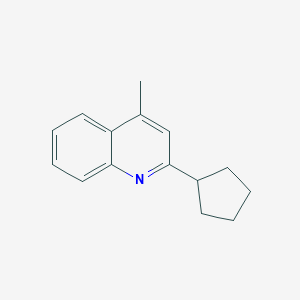
![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)
